REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][S:8][C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)(=O)=O.[CH2:18]([N:20](CC)CC)C.CN.CO>C(Cl)(Cl)Cl>[CH3:18][NH:20][CH2:6][CH2:7][S:8][C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
5-[2-(methylsulfonyloxy)etylthio]imidazo[1,2-a]pyridine
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCSC1=CC=CC=2N1C=CN2
|
Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methylamine methanol
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 3N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography [eluent: methanol/chloroform (1:10)]
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCSC1=CC=CC=2N1C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 781 mg | |
YIELD: PERCENTYIELD | 47.1% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |